Superior In Vivo Efficacy in the Stringent Leishmania infantum Hamster Model vs. Earlier Nitroimidazole Leads
(Rac)-DNDI-8219 (referred to as R-6 in the primary literature) achieves >97% parasite clearance in the L. infantum hamster model when dosed orally at 25 mg/kg twice daily . This represents a marked improvement over earlier leads such as compound 24, which achieved only 31% inhibition at the same dose in the mouse model , and over the clinical candidate fexinidazole, which failed to demonstrate adequate efficacy in Phase II VL trials .
| Evidence Dimension | In vivo parasite clearance |
|---|---|
| Target Compound Data | >97% clearance at 25 mg/kg, twice daily |
| Comparator Or Baseline | Compound 24: 31% inhibition at 25 mg/kg; Fexinidazole: failed Phase II |
| Quantified Difference | >66% absolute increase in efficacy vs. compound 24 |
| Conditions | Leishmania infantum hamster model, oral dosing twice daily for 5 days |
Why This Matters
The >97% clearance in the gold-standard hamster model establishes (Rac)-DNDI-8219 as one of the most efficacious oral antileishmanial leads reported, directly addressing the clinical need for >95% efficacy specified in the VL target product profile.
- [1] Thompson AM, O'Connor PD, Marshall AJ, Blaser A, Yardley V, Maes L, Gupta S, Launay D, Braillard S, Chatelain E, Wan B, Franzblau SG, Ma Z, Cooper CB, Denny WA. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis. J Med Chem. 2018 Mar 22;61(6):2329-2352. View Source
- [2] Thompson AM, O'Connor PD, Marshall AJ, Blaser A, Yardley V, Maes L, Gupta S, Launay D, Braillard S, Chatelain E, Wan B, Franzblau SG, Ma Z, Cooper CB, Denny WA. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis. J Med Chem. 2018 Mar 22;61(6):2329-2352. View Source
- [3] Thompson AM, O'Connor PD, Marshall AJ, Blaser A, Yardley V, Maes L, Gupta S, Launay D, Braillard S, Chatelain E, Wan B, Franzblau SG, Ma Z, Cooper CB, Denny WA. Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis. J Med Chem. 2018 Mar 22;61(6):2329-2352. View Source
